molecular formula C17H32N2O2 B7863366 Tert-butyl 4-[(cyclohexylmethyl)amino]piperidine-1-carboxylate CAS No. 206274-18-2

Tert-butyl 4-[(cyclohexylmethyl)amino]piperidine-1-carboxylate

Cat. No.: B7863366
CAS No.: 206274-18-2
M. Wt: 296.4 g/mol
InChI Key: SXBNIBVFEDZLLR-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(cyclohexylmethyl)amino]piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a tert-butyl group, a cyclohexylmethyl group, and a piperidine ring, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(cyclohexylmethyl)amino]piperidine-1-carboxylate typically involves the following steps:

  • Formation of Piperidine Derivative: Piperidine is reacted with cyclohexylmethylamine to form the corresponding piperidine derivative.

  • Protection of the Amino Group: The amino group on the piperidine ring is protected using a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions.

  • Carboxylation: The protected piperidine derivative is then reacted with an appropriate carboxylating agent to introduce the carboxylate group.

  • Deprotection: Finally, the Boc group is removed to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-[(cyclohexylmethyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the carbonyl group to an alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Piperidine-1-carboxylate derivatives.

  • Reduction Products: Piperidine-1-carboxylate alcohols.

  • Substitution Products: Various substituted piperidines.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a ligand in biological studies to investigate receptor binding and enzyme inhibition. Medicine: Industry: It is used in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 4-[(cyclohexylmethyl)amino]piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • N-tert-Butyl-4-aminopiperidine-1-carboxylate: Similar structure but lacks the cyclohexylmethyl group.

  • N-Cyclohexylmethyl-4-aminopiperidine-1-carboxylate: Similar structure but lacks the tert-butyl group.

Uniqueness: Tert-butyl 4-[(cyclohexylmethyl)amino]piperidine-1-carboxylate is unique due to the presence of both the tert-butyl and cyclohexylmethyl groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

tert-butyl 4-(cyclohexylmethylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O2/c1-17(2,3)21-16(20)19-11-9-15(10-12-19)18-13-14-7-5-4-6-8-14/h14-15,18H,4-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBNIBVFEDZLLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301132128
Record name 1-Piperidinecarboxylic acid, 4-[(cyclohexylmethyl)amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301132128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206274-18-2
Record name 1-Piperidinecarboxylic acid, 4-[(cyclohexylmethyl)amino]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206274-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[(cyclohexylmethyl)amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301132128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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